molecular formula C19H23FN2O3S B4881500 N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Katalognummer B4881500
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: DAAPAVSWCSZCCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that Compound A inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, Compound A has been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Furthermore, Compound A has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Wirkmechanismus

The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. Specifically, Compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, Compound A has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Finally, Compound A has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that Compound A can inhibit cell growth and induce apoptosis in cancer cells. Additionally, Compound A has been shown to reduce inflammation in various animal models. Finally, Compound A has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Compound A is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, Compound A has been shown to have low toxicity in animal studies, making it a potential candidate for clinical trials. However, one of the limitations of Compound A is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on Compound A. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Compound A. Finally, future research should focus on developing more efficient synthesis methods for Compound A and improving its solubility in water to facilitate its administration in vivo.

Synthesemethoden

The synthesis of Compound A involves a multi-step process starting with the reaction of N-isobutyl-4-methylbenzenesulfonamide with 4-fluoroaniline to form the intermediate N-(4-fluorophenyl)-N-isobutyl-4-methylbenzenesulfonamide. This intermediate is then reacted with glycine to form Compound A. The overall yield of this synthesis method is approximately 50%.

Eigenschaften

IUPAC Name

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14(2)12-21-19(23)13-22(17-8-6-16(20)7-9-17)26(24,25)18-10-4-15(3)5-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAPAVSWCSZCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.